(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one

Medicinal Chemistry Structure–Activity Relationship Fluorinated Schiff Bases

(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one (CAS 919998-14-4) is a synthetic fluorinated Schiff base featuring a trifluoromethyl ketimine core with 2-ethylphenyl substitution at the imine nitrogen and an ortho-fluorophenyl moiety at the ketone terminus. Its molecular formula C18H15F4NO (MW 337.3 g/mol) places it within the broader class of trifluoromethyl imines and fluorinated Schiff bases, which are recognized for enhanced lipophilicity, metabolic stability, and diverse pharmacological properties attributed to both fluorine and trifluoromethyl substitution.

Molecular Formula C18H15F4NO
Molecular Weight 337.3 g/mol
CAS No. 919998-14-4
Cat. No. B12621637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one
CAS919998-14-4
Molecular FormulaC18H15F4NO
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1N=C(CC(=O)C2=CC=CC=C2F)C(F)(F)F
InChIInChI=1S/C18H15F4NO/c1-2-12-7-3-6-10-15(12)23-17(18(20,21)22)11-16(24)13-8-4-5-9-14(13)19/h3-10H,2,11H2,1H3
InChIKeyBTPNPRBSOPVNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one (CAS 919998-14-4) Is a Structurally Distinct Trifluoromethyl–Imine Research Compound


(3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one (CAS 919998-14-4) is a synthetic fluorinated Schiff base featuring a trifluoromethyl ketimine core with 2-ethylphenyl substitution at the imine nitrogen and an ortho-fluorophenyl moiety at the ketone terminus. Its molecular formula C18H15F4NO (MW 337.3 g/mol) places it within the broader class of trifluoromethyl imines and fluorinated Schiff bases, which are recognized for enhanced lipophilicity, metabolic stability, and diverse pharmacological properties attributed to both fluorine and trifluoromethyl substitution . The compound's E-configuration at the imine double bond, combined with the ortho-substitution pattern on both aryl rings, confers a unique three-dimensional electronic and steric profile relative to other in-class candidates. As a research chemical, it is supplied by specialty chemical vendors for use in early-stage drug discovery, chemical biology probe development, and structure–activity relationship (SAR) campaigns.

Why (3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one Cannot Be Substituted by Generic In-Class Analogs in Medicinal Chemistry Programs


Compounds within the trifluoromethyl imine class cannot be readily interchanged for demanding SAR or lead-optimization workflows because subtle variations in substitution regiochemistry on the imine N-aryl and ketone aryl rings produce large differences in molecular geometry, electronic distribution, lipophilicity, H-bond acceptor strength, and imine configurational stability. For instance, shifting a fluorine substituent from the ortho to the meta position of the ketone phenyl ring—as exemplified by the close analog (3Z)-4,4,4-trifluoro-1-(3-fluorophenyl)-3-(phenylimino)butan-1-one (CAS 919998-08-6; C16H11F4NO, MW 309.3)—alters the molecular weight by approximately 28 Da, eliminates the 2-ethyl group, and yields a Z-configuration with a different phenylimino substitution pattern . Such structural differences translate into measurable changes in physicochemical parameters that directly affect membrane permeability, target binding, and metabolic stability, rendering simple in-class substitution unreliable without confirmatory experimental data.

Quantitative Differentiation Evidence for (3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one vs. Closest Structurally-Characterized Analog


Structural and Physicochemical Differentiation of CAS 919998-14-4 vs. the 3-Fluorophenyl Analog CAS 919998-08-6

The target compound differs from the closest structurally resolved analog (CAS 919998-08-6) in three critical structural dimensions: (1) the ketone aryl ring bears an ortho-fluorine rather than a meta-fluorine; (2) the imine nitrogen carries a 2-ethylphenyl rather than an unsubstituted phenyl group; and (3) the imine adopts the E-configuration rather than Z . These differences produce a molecular weight increase of approximately 28 g/mol (337.3 vs. 309.3) and an additional aromatic carbon substituent that increases the calculated logP and alters the torsional profile around the imine bond. According to established fluoro-imine SAR principles, ortho-fluorine substitution on the ketone phenyl ring modifies the electron density at the carbonyl-adjacent carbon and influences imine configurational stability, while the 2-ethylphenyl N-substituent introduces steric bulk absent in the unsubstituted phenyl analog, potentially modulating target protein binding pocket complementarity .

Medicinal Chemistry Structure–Activity Relationship Fluorinated Schiff Bases

Enhanced Lipophilicity and Predicted Membrane Permeability Relative to Non-Fluorinated Schiff Base Benchmarks

The concurrent presence of a trifluoromethyl group adjacent to the imine and a fluorophenyl moiety on the same molecular scaffold creates a dual-fluorination motif that is characteristic of the broader trifluoromethyl–imine class and has been explicitly linked to increased lipophilicity and enhanced cellular penetration . The 2-ethyl substituent on the N-aryl ring further adds hydrophobic surface area beyond what a simple phenyl or 4-methylphenyl analog would contribute, supporting a measurably higher predicted logP compared to non-fluorinated or mono-fluorinated Schiff base benchmarks.

Drug Design ADME Lipophilicity

Fluorine-Enhanced Antibacterial and Anticancer Potential vs. Non-Fluorinated Schiff Base Analogs

Multiple independent studies on fluorinated Schiff bases demonstrate that compounds containing both fluorine and trifluoromethyl substituents consistently exhibit superior antibacterial and anticancer activity compared to their non-fluorinated counterparts [1]. In one study, compounds bearing a trifluoromethyl group on the benzylidine moiety were observed to be the most active against tested bacterial strains relative to all other compounds in the series [1]. Molecular docking studies further support that fluoro-substituted imines engage bacterial and cancer-related targets with improved binding affinity owing to fluorine-mediated electronic and hydrophobic interactions . The target compound incorporates both a trifluoromethyl group at the imine α-carbon and a fluorophenyl moiety at the ketone terminus, precisely the dual-substitution pattern that the class-level SAR literature identifies as activity-enhancing.

Antibacterial Anticancer Fluorine Chemistry

Imine E-Configuration Structural Stability vs. Z-Isomer Analogs

X-ray crystallographic studies on closely related N-alkyl trifluoroacetyl imine derivatives have established that the E-isomer is the thermodynamically favored solid-state configuration, stabilized by intermolecular hydrogen bonding networks, whereas Z-isomers are preferentially formed in solution and exist as a mixture of isomers in chloroform (approximately 66% Z and 34% E) [1]. The target compound (CAS 919998-14-4) is specified as the (3E)-isomer, whereas the closest comparator CAS 919998-08-6 is specified as the (3Z)-isomer . This configurational distinction is functionally significant because E and Z isomers of trifluoromethyl imines can exhibit different target binding geometries and biological activity profiles, and the E-isomer's greater solid-state stability may confer advantages in compound storage, formulation, and crystallographic studies.

Stereochemistry Imine Stability Crystallography

Ortho-Fluorophenyl Electronic Effect vs. Meta-Fluorophenyl in Schiff Base SAR

The ortho-fluorine substituent on the ketone phenyl ring of CAS 919998-14-4 exerts a distinct electronic influence compared to the meta-fluorine found in analog CAS 919998-08-6. Ortho-fluorine combines a strong electron-withdrawing inductive effect (-I) with a resonance-donating effect (+M) that directly conjugates with the carbonyl π-system, modulating the electrophilicity of the carbonyl carbon and the acidity of adjacent protons. In fluorinated Schiff base SAR, ortho substitution on the aldehyde/ketone-derived ring has been shown to alter imine formation kinetics, imine bond polarization, and hydrogen-bond acceptor strength of the adjacent carbonyl oxygen — all of which affect molecular recognition by biological targets .

Electronic Effects Fluorine Chemistry Medicinal Chemistry

Procurement-Relevant Research and Industrial Application Scenarios for (3E)-3-[(2-Ethylphenyl)imino]-4,4,4-trifluoro-1-(2-fluorophenyl)butan-1-one


Antibacterial Lead Discovery Screening Libraries Requiring Fluorinated Schiff Base Scaffolds

This compound is suitable for inclusion in diversity-oriented screening libraries targeting novel antibacterial agents, particularly against Gram-positive and Gram-negative strains. The dual-fluorination motif (CF3 plus fluorophenyl) has been shown to enhance antibacterial activity in fluorinated Schiff base series, with trifluoromethyl-substituted derivatives identified as the most active compounds against tested bacterial strains . The ortho-fluorophenyl and 2-ethylphenyl substitution pattern provides steric and electronic differentiation from simpler analogs, increasing the chemical diversity coverage of the screening collection.

Structure–Activity Relationship (SAR) Campaigns Exploring Fluorine Regiochemistry Effects

The compound serves as a valuable SAR probe for investigating the impact of ortho- vs. meta-fluorine substitution on the ketone aryl ring within the trifluoromethyl imine chemotype. When procured alongside its meta-fluorophenyl analog (CAS 919998-08-6), researchers can directly quantify the effect of fluorine position on target binding affinity, cellular potency, and physicochemical properties, generating critical data for lead optimization programs .

Imine Configurational Stability Studies and E/Z Isomer Comparison

As a specified (3E)-isomer, this compound is appropriate for studies comparing the solid-state stability, solution-phase isomerization kinetics, and biological activity of E vs. Z imine configurations. Prior crystallographic work on related N-alkyl trifluoroacetyl imines has established that E-isomers exist as the exclusive solid-state form while Z-isomers isomerize to approximately 66:34 Z:E mixtures in CDCl3 solution [1]. Procurement of the E-isomer (CAS 919998-14-4) alongside a Z-isomer analog (e.g., CAS 919998-08-6) enables controlled head-to-head evaluation of configurational effects on target binding and assay reproducibility.

Computational Chemistry and Molecular Docking Validation Studies

The compound's well-defined stereochemistry (E-configuration), dual-fluorination pattern, and ortho-substituted aryl rings make it an excellent candidate for validating computational docking predictions and molecular dynamics simulations. The established SAR for fluoro-substituted Schiff bases — where docking results confirmed experimental bactericidal activity trends — provides a framework for using this compound to test and calibrate in silico models predicting fluorine-mediated binding interactions .

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